molecular formula C12H9Cl4NO B14384145 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one CAS No. 88063-33-6

3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14384145
CAS No.: 88063-33-6
M. Wt: 325.0 g/mol
InChI Key: QWECFRLMJBQNBU-UHFFFAOYSA-N
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Description

3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by its unique structure, which includes a butylidene group and four chlorine atoms attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce partially dechlorinated derivatives .

Scientific Research Applications

3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a butylidene group and four chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88063-33-6

Molecular Formula

C12H9Cl4NO

Molecular Weight

325.0 g/mol

IUPAC Name

3-butylidene-4,5,6,7-tetrachloroisoindol-1-one

InChI

InChI=1S/C12H9Cl4NO/c1-2-3-4-5-6-7(12(18)17-5)9(14)11(16)10(15)8(6)13/h4H,2-3H2,1H3,(H,17,18)

InChI Key

QWECFRLMJBQNBU-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1

Origin of Product

United States

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